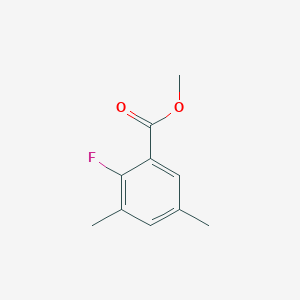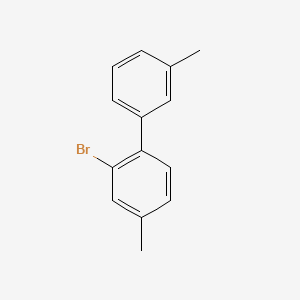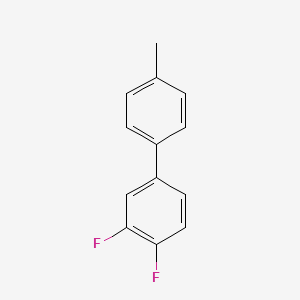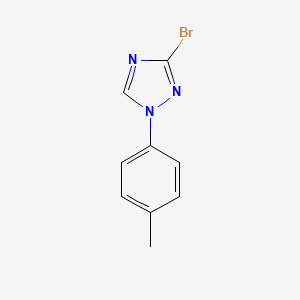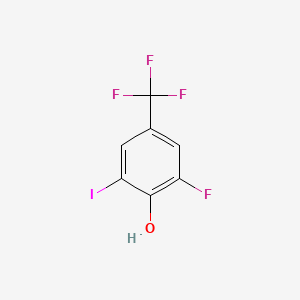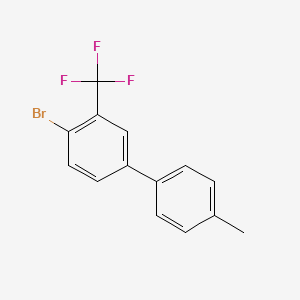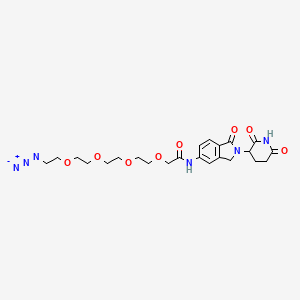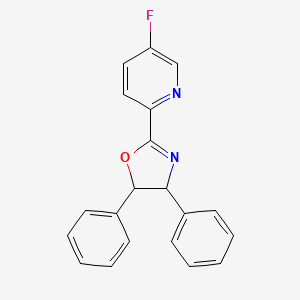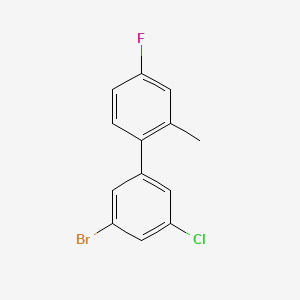
3'-Bromo-5'-chloro-4-fluoro-2-methyl-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Bromo-5’-chloro-4-fluoro-2-methyl-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to the biphenyl structure, along with a methyl group. The unique combination of these substituents imparts distinct chemical properties to the compound, making it of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Bromo-5’-chloro-4-fluoro-2-methyl-1,1’-biphenyl typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3’-Bromo-5’-chloro-4-fluoro-2-methyl-1,1’-biphenyl can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The biphenyl structure allows for further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted biphenyl derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized biphenyl compounds.
Aplicaciones Científicas De Investigación
3’-Bromo-5’-chloro-4-fluoro-2-methyl-1,1’-biphenyl has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to the interaction of halogenated biphenyls with biological systems.
Medicine: Research on this compound may contribute to the development of new pharmaceuticals or therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3’-Bromo-5’-chloro-4-fluoro-2-methyl-1,1’-biphenyl depends on its interaction with molecular targets. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The specific pathways involved may vary based on the context of its application, such as in biological systems or chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
- 3’-Bromo-4-fluoro-2-methyl-1,1’-biphenyl
- 5’-Chloro-4-fluoro-2-methyl-1,1’-biphenyl
- 3’-Bromo-5’-chloro-2-methyl-1,1’-biphenyl
Uniqueness
3’-Bromo-5’-chloro-4-fluoro-2-methyl-1,1’-biphenyl is unique due to the specific combination of bromine, chlorine, and fluorine atoms attached to the biphenyl structure. This unique arrangement imparts distinct chemical properties, such as reactivity and stability, which can be advantageous in various applications.
Propiedades
Fórmula molecular |
C13H9BrClF |
|---|---|
Peso molecular |
299.56 g/mol |
Nombre IUPAC |
1-bromo-3-chloro-5-(4-fluoro-2-methylphenyl)benzene |
InChI |
InChI=1S/C13H9BrClF/c1-8-4-12(16)2-3-13(8)9-5-10(14)7-11(15)6-9/h2-7H,1H3 |
Clave InChI |
MZDFVGZPGMGSEH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)F)C2=CC(=CC(=C2)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



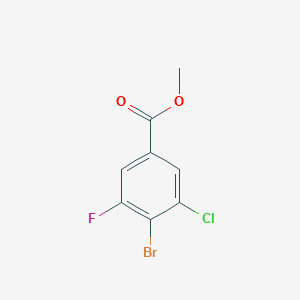

![(2R,3E,5R,7S,9E,12S,14S,15R,16S)-16-benzyl-2,5,12-trihydroxy-5,7,14-trimethyl-13-methylidene-17-azatricyclo[9.7.0.01,15]octadeca-3,9-diene-6,18-dione](/img/structure/B14767723.png)
